molecular formula C14H18N4S2 B11964855 5-cyclohexyl-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol

5-cyclohexyl-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B11964855
M. Wt: 306.5 g/mol
InChI Key: IIKSNYJHBPELFK-OQLLNIDSSA-N
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Description

5-CYCLOHEXYL-4-{[(E)-(5-METHYL-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound that belongs to the triazole family This compound is characterized by its unique structure, which includes a cyclohexyl group, a thienyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOHEXYL-4-{[(E)-(5-METHYL-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Thienyl Group: The thienyl group is attached through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-CYCLOHEXYL-4-{[(E)-(5-METHYL-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives.

Scientific Research Applications

5-CYCLOHEXYL-4-{[(E)-(5-METHYL-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-CYCLOHEXYL-4-{[(E)-(5-METHYL-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-CYCLOHEXYL-4-{[(E)-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOLE-3-THIOL
  • 5-CYCLOHEXYL-4-{[(E)-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOLE-3-THIOL
  • 5-CYCLOHEXYL-4-{[(E)-(2-METHYLBENZYLIDENE)AMINO}-4H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

The uniqueness of 5-CYCLOHEXYL-4-{[(E)-(5-METHYL-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific structural features, such as the presence of the 5-methyl-2-thienyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C14H18N4S2

Molecular Weight

306.5 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H18N4S2/c1-10-7-8-12(20-10)9-15-18-13(16-17-14(18)19)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,19)/b15-9+

InChI Key

IIKSNYJHBPELFK-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3CCCCC3

Canonical SMILES

CC1=CC=C(S1)C=NN2C(=NNC2=S)C3CCCCC3

Origin of Product

United States

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